4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
Description
4,5-Dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with dimethoxy and nitro groups, linked via an amide bond to a phenyl ring bearing a [1,2,4]triazolo[4,3-b]pyridazin moiety. However, specific data on its synthesis, biological activity, or industrial use remain undocumented in the provided evidence.
Properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O5/c1-30-17-9-14(16(26(28)29)10-18(17)31-2)20(27)22-13-5-3-4-12(8-13)15-6-7-19-23-21-11-25(19)24-15/h3-11H,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISIBDMSSWAWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones to form the triazolo[4,3-b]pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve product purity . Additionally, the use of continuous flow reactors can enhance scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy groups can produce a variety of functionalized derivatives .
Scientific Research Applications
4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of bacterial enzymes, thereby exerting its antibacterial effects . Additionally, it can interact with cellular signaling pathways to reduce inflammation or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Chemistry
The compound shares structural motifs with derivatives reported in Heterocycles (2003), such as E-4b and E-4d :
| Compound Name & Structure | Key Substituents | Melting Point (°C) | Notes |
|---|---|---|---|
| E-4b : (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid | Triazolo-pyridazin, pyrazole, propenoic acid | 253–255 | High thermal stability |
| E-4d : (E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid | Chloropyridazin, pyrazole, propenoic acid | 187–189 | Lower melting point vs. E-4b |
| Target Compound : 4,5-Dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide | Nitro, dimethoxy, benzamide, triazolo-pyridazin | Not reported | Hypothesized reduced solubility due to nitro group |
Key Observations:
Triazolo-Pyridazin Motif: Both the target compound and E-4b share the [1,2,4]triazolo[4,3-b]pyridazin group, which is associated with π-π stacking interactions in biological targets. However, the target compound lacks the pyrazole and propenoic acid substituents of E-4b, which likely influence binding affinity and solubility .
Dimethoxy groups could improve lipophilicity relative to E-4d’s chloro substituent, though this remains speculative without experimental data.
Thermal Stability : E-4b’s higher melting point (253–255°C) versus E-4d (187–189°C) suggests that the triazolo-pyridazin moiety contributes to thermal stability more significantly than chloropyridazin . The target compound’s melting point is unreported but may vary due to its nitro and methoxy substituents.
Biological Activity
The compound 4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 373.37 g/mol
- IUPAC Name : this compound
This compound features a benzamide core with various substituents that are crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance:
- A study evaluating similar benzamide derivatives demonstrated potent inhibition of various cancer cell lines, including MCF7 and A549. The IC values for these compounds ranged from 3.79 µM to 42.30 µM, indicating their effectiveness against tumor proliferation .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound I | MCF7 | 3.79 |
| Compound II | A549 | 26 |
The mechanism by which This compound exerts its effects may involve the following pathways:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit RET kinase activity, which is crucial in cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Case Studies
- Case Study on RET Kinase Inhibition :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
